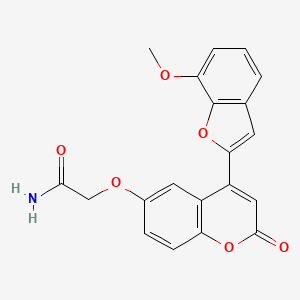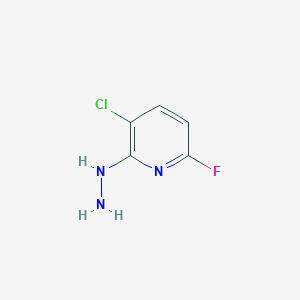
3-Chloro-6-fluoro-2-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-fluoro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H5ClFN3 and a molecular weight of 161.56 g/mol . This compound is characterized by the presence of a chloro group at the 3rd position, a fluoro group at the 6th position, and a hydrazinyl group at the 2nd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-2-hydrazinylpyridine typically involves the reaction of 3-chloro-6-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-6-fluoro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-6-fluoro-2-hydrazinylpyridine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
- 3-Chloro-2-hydrazinylpyridine
- 6-Fluoro-2-hydrazinylpyridine
- 3-Chloro-6-fluoropyridine
Comparison: 3-Chloro-6-fluoro-2-hydrazinylpyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. Compared to 3-Chloro-2-hydrazinylpyridine, the additional fluoro group in this compound can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions .
Propiedades
IUPAC Name |
(3-chloro-6-fluoropyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZWWNRQATVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)NN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
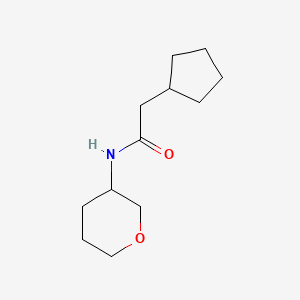
![1,1,1-trifluoro-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B2540505.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2540507.png)
![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)
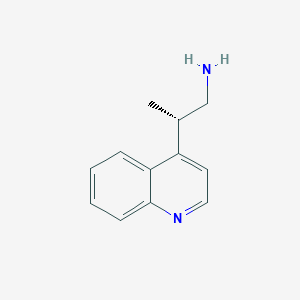
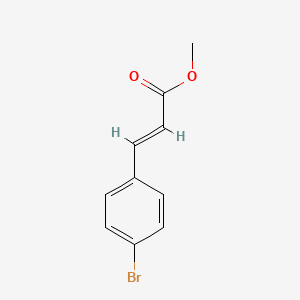
![1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2540514.png)
![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
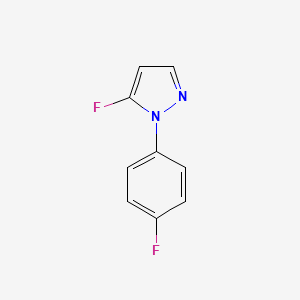
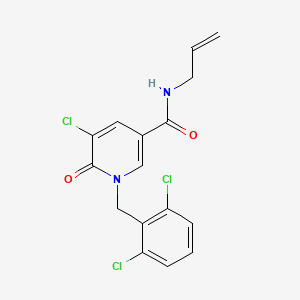

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)
